molecular formula C6H10O4 B1595313 3-Ethoxy-2-methyl-3-oxopropanoic acid CAS No. 2985-33-3

3-Ethoxy-2-methyl-3-oxopropanoic acid

Cat. No. B1595313
CAS RN: 2985-33-3
M. Wt: 146.14 g/mol
InChI Key: REGOCDRDNZNRMC-UHFFFAOYSA-N
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Patent
US06204380B1

Procedure details

First, 20.0 g of methylmalonic acid diethyl ester was dissolved in a mixed solution of 30 g of water and 30 g of ethanol. To this solution was added dropwise 9.6 g of 48% aqueous NaOH solution, and the mixture was vigorously stirred at room temperature for 7 hours. After completion of the reaction, the reaction solution was adjusted to pH 3 by the addition of 35% hydrochloric acid and concentrated under reduced pressure. To the residue was added 80 g of water, and the mixture was extracted twice with 40 g of ethyl acetate. The organic layers were combined and concentrated under reduced pressure. To the residue was added 100 g of n-hexane, and the precipitated crystals were collected by filtration. The filtrate was concentrated under reduced pressure to give 16.1 g of methylmalonic acid monoethyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH:5]([CH3:11])[C:6]([O:8]CC)=[O:7])[CH3:2].C(O)C.[OH-].[Na+].Cl>O>[CH2:1]([O:3][C:4](=[O:12])[CH:5]([CH3:11])[C:6]([OH:8])=[O:7])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C)=O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 80 g of water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 40 g of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 100 g of n-hexane
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.